3-Chloro-1,1-diethoxypropane 3-Chloro-1,1-diethoxypropane
Brand Name: Vulcanchem
CAS No.: 35573-93-4
VCID: VC21134791
InChI: InChI=1S/C7H15ClO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3
SMILES: CCOC(CCCl)OCC
Molecular Formula: C7H15ClO2
Molecular Weight: 166.64 g/mol

3-Chloro-1,1-diethoxypropane

CAS No.: 35573-93-4

Cat. No.: VC21134791

Molecular Formula: C7H15ClO2

Molecular Weight: 166.64 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1,1-diethoxypropane - 35573-93-4

Specification

CAS No. 35573-93-4
Molecular Formula C7H15ClO2
Molecular Weight 166.64 g/mol
IUPAC Name 3-chloro-1,1-diethoxypropane
Standard InChI InChI=1S/C7H15ClO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3
Standard InChI Key NXHONHDWVLPPCS-UHFFFAOYSA-N
SMILES CCOC(CCCl)OCC
Canonical SMILES CCOC(CCCl)OCC

Introduction

Chemical Identification and Structure

Nomenclature and Identification

3-Chloro-1,1-diethoxypropane is identified by several names in chemical databases and literature. The table below presents its primary identifiers:

ParameterInformation
IUPAC Name3-chloro-1,1-diethoxypropane
CAS Registry Number35573-93-4
Molecular FormulaC₇H₁₅ClO₂
Molecular Weight166.645 g/mol
EINECS Number252-623-4
MDL NumberMFCD00000994
InChI KeyNXHONHDWVLPPCS-UHFFFAOYSA-N
SMILESCCOC(CCCl)OCC

The compound is also known by several synonyms including 3-Chloropropionaldehyde diethyl acetal, β-Chloropropionaldehyde diethyl acetal, 1-chloro-3,3-diethoxypropane, and 3-Chloroprionaldehyde Diethyl Acetal .

Molecular Structure

3-Chloro-1,1-diethoxypropane contains a three-carbon propane backbone with a chlorine atom at the 3-position and two ethoxy groups attached to the 1-position. The molecular structure features the acetal functional group, where two ethoxy groups are bonded to the same carbon atom. This configuration is characteristic of diethyl acetals and contributes to its chemical reactivity .

Physical and Chemical Properties

Physical State and Appearance

At standard temperature and pressure, 3-Chloro-1,1-diethoxypropane exists as a clear, colorless to yellow liquid with specific chemical and physical properties that make it valuable for various applications .

Key Physical Properties

The following table summarizes the essential physical properties of 3-Chloro-1,1-diethoxypropane:

PropertyValueReference
Physical StateClear colorless to yellow liquid
Density0.979-1.0 g/cm³ at 20°C
Boiling Point181.8±20.0°C at 760 mmHg
74°C at 20 Torr
58.5-61.5°C at 3.5 Torr
Flash Point36.7°C
Refractive Index1.421
Molar Refractivity42.77 cm³
Molar Volume168.5 cm³
Surface Tension27.4 dyne/cm
Polarizability16.95×10⁻²⁴cm³
Vapor Pressure1.14 mmHg at 25°C
LogP1.84
Polar Surface Area18.46 Ų
Enthalpy of Vaporization40.09 kJ/mol

The variability in boiling point data across different pressure conditions demonstrates the compound's behavior under different conditions, which is important for purification processes and industrial applications .

Chemical Reactivity

3-Chloro-1,1-diethoxypropane exhibits reactivity typical of both chloroalkanes and acetals. The chlorine atom can participate in nucleophilic substitution reactions, making the compound useful for introducing a propyl chain into various molecules. Meanwhile, the acetal group is susceptible to hydrolysis under acidic conditions, yielding the corresponding aldehyde .

The compound can undergo various transformations:

  • Nucleophilic substitution at the chlorine-bearing carbon

  • Hydrolysis of the acetal group to form 3-chloropropanal

  • Grignard reagent formation under appropriate conditions

  • Coupling reactions in the presence of metal catalysts

Synthesis and Production

Industrial Synthesis Methods

Industrial production of 3-Chloro-1,1-diethoxypropane typically employs the reaction of propenal (acrolein) with ethanol in the presence of hydrogen chloride and calcium chloride. This reaction proceeds at low temperatures (around 0°C) for approximately 24 hours, achieving yields of approximately 90% .

The reaction can be represented as:

Propenal + 2 Ethanol + HCl → 3-Chloro-1,1-diethoxypropane

The calcium chloride serves as a drying agent in this reaction, facilitating the removal of water produced during acetal formation .

Laboratory Preparation

In laboratory settings, 3-Chloro-1,1-diethoxypropane can be prepared through several methods:

  • Direct acetalization of 3-chloropropanal with ethanol under acidic conditions

  • Addition of HCl to acrolein diethyl acetal

  • Chlorination of 1,1-diethoxypropane using appropriate chlorinating agents

These methods offer flexibility for researchers requiring different scales of production or specific purity levels .

Applications and Uses

Chemical Synthesis Applications

3-Chloro-1,1-diethoxypropane serves as a versatile building block in organic synthesis due to its bifunctional nature. The compound can react at either the chlorine-bearing carbon or at the acetal group, enabling diverse synthetic pathways .

Key applications include:

  • As a propylating agent in various synthetic sequences

  • Formation of Grignard reagents for carbon-carbon bond formation

  • In the synthesis of phosphonate esters when reacted with phosphorous acid triethyl ester (yield approximately 82%)

Pharmaceutical Applications

In pharmaceutical synthesis, 3-Chloro-1,1-diethoxypropane plays an important role as a reagent for introducing specific structural elements into drug candidates. Patent literature reveals its use in the synthesis of complex pharmaceutical compounds .

A notable example is its application in the synthesis of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride, where it contributes to the construction of the core structure. In this synthesis, it undergoes reaction with 4-hydroxybenzamide in the presence of potassium carbonate in DMF to form key intermediates .

The compound has also been utilized in the synthesis of advanced intermediates for halicyclamine A, a marine alkaloid with significant biological activities including antituberculosis properties. In this synthesis route, it was employed in an N-alkylation reaction with a Boc-protected propargylamine to construct essential structural elements .

Agricultural Applications

3-Chloro-1,1-diethoxypropane has been identified as possessing safener activity against thiocarbamate herbicides. Safeners are compounds that reduce herbicide toxicity in crop plants without affecting weed control efficacy, making them valuable components in agricultural formulations .

ParameterClassification
GHS SymbolGHS02 (Flammable)
Signal WordWarning
Hazard StatementsH226 (Flammable liquid and vapor)
Risk PhrasesR10, R36/37/38 (Flammable, Irritating to eyes, respiratory system, and skin)
Hazard CodesXi:Irritant
RIDADRUN 1989 3/PG 3
Packaging GroupIII
Hazard Class3 (Flammable liquids)
WGK Germany3 (Severe hazard to waters)

These classifications indicate that the compound is flammable and potentially irritating to the eyes, respiratory system, and skin, requiring appropriate handling procedures .

Research Studies and Developments

Role in Organic Synthesis

Recent research highlights the versatility of 3-Chloro-1,1-diethoxypropane in constructing complex molecular architectures. Its ability to introduce a 3-carbon unit with both a protected aldehyde and a reactive chloride makes it particularly valuable in multi-step synthesis strategies .

Researchers have employed this compound in various transformative reactions, including:

  • Alkylation of amines and other nucleophiles

  • Formation of carbon-carbon bonds through organometallic intermediates

  • Construction of heterocyclic compounds through cyclization reactions

Case Studies in Pharmaceutical Research

A significant case study involves the synthesis of halicyclamine A intermediates, where 3-Chloro-1,1-diethoxypropane played a crucial role. In this synthesis pathway:

  • The compound was used to N-alkylate a Boc-protected propargylamine

  • The resulting product underwent hydroboration to form a boronic acid

  • Subsequent cross-coupling and deprotection led to key intermediates

  • These intermediates were crucial for establishing the stereogenic triad in the central nucleus of halicyclamine A

This synthesis demonstrates the compound's utility in constructing complex naturally occurring molecules with potential therapeutic applications. Halicyclamine A exhibits promising activity against tuberculosis with MIC values of 1.0–5.0 μg/mL for various Mycobacterium species, highlighting the indirect contribution of 3-Chloro-1,1-diethoxypropane to drug discovery efforts .

Another notable application appears in EP2532651B1 patent, where the compound serves as a critical reagent in the synthesis of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride, demonstrating its relevance in commercial pharmaceutical production processes .

SupplierPuritySpecificationsPackaging Options
TCI America≥97.0% (GC)Stabilized with CaCO₃5g, 25g
MolCoreNLT 98%High purity gradeCustom packaging
Various suppliers90-99%Technical to analytical grade5g to bulk quantities

Manufacturers typically provide certificates of analysis detailing specific lot information, purity levels, and impurity profiles to ensure consistency and reliability for research and industrial applications .

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